Barium di(ethanesulphonate)

Description

BenchChem offers high-quality Barium di(ethanesulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium di(ethanesulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

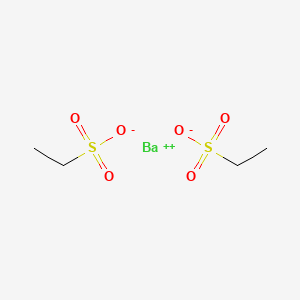

Structure

2D Structure

Properties

CAS No. |

74113-46-5 |

|---|---|

Molecular Formula |

C4H10BaO6S2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

barium(2+);ethanesulfonate |

InChI |

InChI=1S/2C2H6O3S.Ba/c2*1-2-6(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |

InChI Key |

SNRJTBPNYHAMIY-UHFFFAOYSA-L |

Canonical SMILES |

CCS(=O)(=O)[O-].CCS(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Barium Di(ethanesulfonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of barium di(ethanesulfonate). Detailed experimental protocols for its preparation via a neutralization reaction are presented, alongside a compilation of its known and estimated properties. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who require a thorough understanding of this compound.

Introduction

Barium di(ethanesulfonate), with the chemical formula Ba(CH₃CH₂SO₃)₂, is the barium salt of ethanesulfonic acid. While not as extensively studied as other barium salts, it holds potential interest in various chemical applications, including as a catalyst, an additive in material science, or as a precursor for other organosulfonate compounds. This guide details a reliable laboratory-scale synthesis and summarizes the available data on its properties.

Synthesis of Barium Di(ethanesulfonate)

The most straightforward and common method for the synthesis of barium di(ethanesulfonate) is through the neutralization of ethanesulfonic acid with a suitable barium base, such as barium carbonate or barium hydroxide. The use of barium carbonate is often preferred due to its lower basicity, which allows for a more controlled reaction.[1][2][3]

The overall reaction is as follows:

2 CH₃CH₂SO₃H + BaCO₃ → Ba(CH₃CH₂SO₃)₂ + H₂O + CO₂

Alternatively, using barium hydroxide:

2 CH₃CH₂SO₃H + Ba(OH)₂ → Ba(CH₃CH₂SO₃)₂ + 2 H₂O[4]

Experimental Protocol

Materials:

-

Deionized water

-

Anhydrous ethanol

-

Filter paper

-

Standard laboratory glassware (beaker, flask, magnetic stirrer, etc.)

-

Heating mantle or hot plate

-

Rotary evaporator (optional)

-

Vacuum oven

Safety Precautions:

-

Ethanesulfonic acid is corrosive and can cause severe skin burns and eye damage. [5] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Barium carbonate is toxic if ingested. [8][9] Avoid creating dust. Wash hands thoroughly after handling.

-

The reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction is performed in an open or vented vessel.

Procedure:

-

Dissolution of Ethanesulfonic Acid: In a beaker, dissolve a known quantity of ethanesulfonic acid in a minimal amount of deionized water with stirring.

-

Neutralization: Slowly add a stoichiometric amount of barium carbonate powder to the ethanesulfonic acid solution in small portions.[1][2][3] Effervescence (release of CO₂) will be observed. Continue stirring until the effervescence ceases, indicating the completion of the reaction. The pH of the solution should be close to neutral (pH ~7).

-

Filtration: If any unreacted barium carbonate remains, filter the solution to remove the solid impurities.

-

Isolation of the Product:

-

Evaporation: Transfer the clear filtrate to an evaporating dish and gently heat it on a water bath or with a rotary evaporator to remove the water. A white solid, barium di(ethanesulfonate), will be obtained.

-

Precipitation: Alternatively, add a sufficient volume of a solvent in which barium di(ethanesulfonate) is insoluble, such as anhydrous ethanol, to the aqueous solution to precipitate the salt.

-

-

Purification (Recrystallization): The crude product can be purified by recrystallization.[10][11] Dissolve the solid in a minimum amount of hot deionized water and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by filtration and wash them with a small amount of cold deionized water or ethanol. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.[12][13]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Barium Di(ethanesulfonate).

Properties of Barium Di(ethanesulfonate)

Quantitative experimental data for barium di(ethanesulfonate) is scarce in the literature. The following table summarizes its known and estimated properties based on its chemical structure and data from related compounds.

| Property | Value | Source/Method |

| Chemical Formula | C₄H₁₀BaO₆S₂ | - |

| Molecular Weight | 355.62 g/mol | Calculated |

| Appearance | White crystalline solid (Expected) | Analogy |

| Melting Point | Not available in literature. Likely high, with decomposition. | - |

| Density | Not available in literature. | - |

| Solubility in Water | Soluble (Expected, based on other metal ethanesulfonates) | Analogy[6] |

| Solubility in Organic Solvents | Likely insoluble in nonpolar solvents like hexane; sparingly soluble in polar aprotic solvents. | Analogy |

| pKa (of Ethanesulfonic Acid) | -1.68 | [5] |

Characterization

The synthesized barium di(ethanesulfonate) can be characterized using standard analytical techniques to confirm its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the ethanesulfonate anion.

-

S=O Stretching: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively.[14][15]

-

S-O Stretching: Several strong bands are anticipated in the 1000-750 cm⁻¹ region.[14]

-

C-H Stretching and Bending: Absorption bands corresponding to the ethyl group will be present in the typical aliphatic C-H stretching (2850-3000 cm⁻¹) and bending (around 1460 cm⁻¹ and 1380 cm⁻¹) regions.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O) is expected to show two signals corresponding to the ethyl group: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, with a coupling constant of approximately 7-8 Hz.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group.[17][18][19][20]

The logical relationship for NMR spectroscopy is straightforward: the molecular structure dictates the expected signals.

Caption: Expected NMR signals from the ethyl group.

Conclusion

References

- 1. Barium carbonate - Wikipedia [en.wikipedia.org]

- 2. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]

- 3. Barium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 4. quora.com [quora.com]

- 5. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Barium Chloride Hazards: How to Ensure Safety Handling the Chemical. – Freechemistryonline Blog [freechemistryonline.com]

- 10. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]

- 14. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Ethanesulfonate | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ethyl ethanesulfonate | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ethyl methanesulfonate(62-50-0) 13C NMR spectrum [chemicalbook.com]

- 20. auremn.org.br [auremn.org.br]

Barium Di(ethanesulphonate): A Comprehensive Technical Guide on Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium di(ethanesulphonate), an organometallic salt, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, comprising a divalent barium cation and two ethanesulfonate anions, gives it unique properties that are pertinent to its potential applications. This technical guide provides an in-depth overview of the chemical structure, synthesis, and comprehensive analytical methodologies for the characterization of barium di(ethanesulphonate). All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Chemical Structure and Properties

Barium di(ethanesulphonate) is the salt formed from the neutralization of ethanesulfonic acid with a barium source. The barium ion (Ba²⁺) forms an ionic bond with two ethanesulfonate anions (CH₃CH₂SO₃⁻).

Table 1: Chemical Identity of Barium Di(ethanesulphonate)

| Identifier | Value |

| IUPAC Name | barium di(ethanesulphonate) |

| Molecular Formula | C₄H₁₀BaO₆S₂ |

| Molecular Weight | 355.62 g/mol |

| CAS Number | Not assigned |

Synthesis of Barium Di(ethanesulphonate)

A classical method for the synthesis of barium di(ethanesulphonate) involves the neutralization of ethanesulfonic acid with barium carbonate.[1]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of ethanesulfonic acid in deionized water.

-

Neutralization: Gradually add a stoichiometric amount of barium carbonate powder to the ethanesulfonic acid solution while stirring. Effervescence (release of CO₂) will be observed.

-

Reaction Completion: Continue stirring and gently heat the mixture to ensure complete neutralization. The reaction is complete when the effervescence ceases and the pH of the solution is neutral (pH ~7).

-

Filtration: Filter the hot solution to remove any unreacted barium carbonate or other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of barium di(ethanesulphonate).

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at a moderate temperature.

Chemical Analysis

A comprehensive analysis of barium di(ethanesulphonate) involves the characterization of both its anionic (ethanesulfonate) and cationic (barium) components.

References

"CAS number and safety data for Barium di(ethanesulphonate)"

CAS Number: 74113-46-5

Synonyms: ethanesulfonic acid,barium ethanesulfonate;ethanesulfonate;EINECS 277-716-7[1]

This document provides a comprehensive overview of the safety data and handling protocols for Barium di(ethanesulphonate), intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The following table summarizes the key physical and chemical properties of Barium di(ethanesulphonate).

| Property | Value | Reference |

| Molecular Formula | C4H10BaO6S2 | Echemi |

| Molecular Weight | 363.61 g/mol | Echemi |

| Appearance | No data available | |

| Odor | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Density | No data available |

Toxicological Information

The toxicity of barium compounds is largely dependent on their solubility, with soluble compounds posing a greater risk.[2][3] While specific toxicological data for Barium di(ethanesulphonate) is limited, information on soluble barium compounds provides guidance. Ingestion of soluble barium compounds can lead to a range of adverse health effects.[4]

| Endpoint | Observation | Species | Reference |

| Acute Oral Toxicity | Harmful if swallowed. Ingestion of soluble barium compounds can cause gastrointestinal issues, muscular tremors, and cardiac irregularities. | Human | |

| Acute Inhalation Toxicity | Harmful if inhaled. May cause respiratory irritation. | Human | |

| Skin Corrosion/Irritation | No data available | ||

| Eye Damage/Irritation | No data available | ||

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Barium di(ethanesulphonate) were not available in the searched literature. General methodologies for assessing the acute toxicity of chemical substances are outlined in guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Safety and Handling

Proper safety precautions are essential when handling any barium compound. The following diagrams illustrate the recommended safety measures and first-aid procedures.

References

Unveiling the Structural Architecture of Barium Alkanesulfonates: A Focus on Barium Methanesulfonate Hydrate

A comprehensive analysis of the crystal structure of barium methanesulfonate hydrate serves as a pivotal reference in the absence of published data for its close analogue, barium di(ethanesulphonate). This technical guide provides an in-depth examination of the crystallographic parameters, experimental methodologies, and structural characteristics of barium methanesulfonate one and a half hydrate, Ba(CH₃SO₃)₂ · 1.5 H₂O, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Due to the unavailability of the specific crystal structure for barium di(ethanesulphonate) in open-access crystallographic databases and the broader scientific literature, this report focuses on the detailed structural analysis of the closely related compound, barium methanesulfonate one and a half hydrate. The structural information presented herein is derived from the comprehensive study of alkaline earth methanesulfonate hydrates, which provides a robust framework for understanding the coordination and packing behavior of similar barium alkanesulfonate salts.

Crystallographic Data Summary

The crystal structure of barium methanesulfonate one and a half hydrate was determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the unit cell and refinement statistics.

| Parameter | Value |

| Chemical Formula | Ba(CH₃SO₃)₂ · 1.5 H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.6619(5) |

| b (Å) | 12.0413(3) |

| c (Å) | 15.0111(3) |

| β (°) | 108.828(2) |

| Volume (ų) | 3877.03(15) |

| Z | 4 |

| R₁ | 0.0457 |

| wR₂ | 0.1181 |

| Reflections Collected | 6764 |

| Unique Reflections | - |

| Parameters | 505 |

Table 1: Crystallographic data and structure refinement details for Barium Methanesulfonate One and a Half Hydrate.

Experimental Protocols

The determination of the crystal structure of barium methanesulfonate one and a half hydrate involved a precise and detailed experimental workflow.

Synthesis and Crystallization: Thin, colorless platelets of the title compound were synthesized by reacting barium hydroxide with methanesulfonic acid in an aqueous solution. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room temperature.[1]

X-ray Diffraction Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray intensity data were collected using standard procedures.

Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The logical workflow for the determination of this crystal structure is depicted in the following diagram:

Structural Analysis and Coordination Environment

The crystal structure of barium methanesulfonate one and a half hydrate reveals a complex three-dimensional network. The barium cations are coordinated by oxygen atoms from both the sulfonate groups of the methanesulfonate anions and the water molecules. This coordination forms a hydrophilic region within the crystal lattice. In contrast, the methyl groups of the methanesulfonate anions are oriented towards each other, creating hydrophobic domains. This segregation of polar and non-polar regions is a key feature of the crystal packing.

The ethanesulfonate anion, with its additional methylene group, would be expected to exhibit similar, yet distinct, packing characteristics. The increased length of the alkyl chain could lead to more pronounced hydrophobic interactions and potentially a different hydration state in the solid form. While the fundamental coordination chemistry around the barium ion is likely to be comparable, the overall crystal lattice of barium di(ethanesulphonate) may adopt a different symmetry and unit cell parameters.

The following diagram illustrates the logical relationship between the constituent ions and their assembly into the crystal lattice for a generic barium alkanesulfonate.

References

Thermal Stability and Decomposition of Barium di(ethanesulphonate): A Technical Guide

Introduction

Barium di(ethanesulphonate), an organosulfur compound, finds potential applications in various industrial processes. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of Barium di(ethanesulphonate), drawing parallels from the known thermal decomposition of structurally related barium salts.

The general trend for the thermal stability of salts of alkaline earth metals, such as carbonates and sulfates, shows an increase as one moves down the group.[1][2] This is attributed to the increasing ionic character and size of the metal cation, which leads to a more stable crystal lattice.[3] Barium, being at the bottom of the alkaline earth metals (excluding radium), is expected to form thermally robust salts.

Predicted Decomposition Pathway

Based on the thermal decomposition of metal methanesulfonates, it is proposed that the decomposition of Barium di(ethanesulphonate) proceeds in a multi-step process. The initial decomposition is expected to yield Barium Sulfate (BaSO₄) as a stable intermediate. For instance, the pyrolysis of Barium methanesulfonate at 850°C results in the formation of Barium Sulfate.[4] Subsequently, at significantly higher temperatures, Barium Sulfate will decompose to Barium Oxide (BaO), sulfur dioxide (SO₂), and oxygen (O₂).

The proposed decomposition reaction is as follows:

Step 1: Decomposition to Barium Sulfate Ba(C₂H₅SO₃)₂ (s) → BaSO₄ (s) + Organic fragments (g)

Step 2: Decomposition of Barium Sulfate 2BaSO₄ (s) → 2BaO (s) + 2SO₂ (g) + O₂ (g)

Quantitative Decomposition Data (Analogous Compounds)

The following table summarizes the thermal decomposition data for Barium Methanesulfonate and Barium Sulfate, which serve as models for the behavior of Barium di(ethanesulphonate).

| Compound | Decomposition Temperature (°C) | Decomposition Products | Analytical Technique(s) | Reference |

| Barium Methanesulfonate | > 400 | Barium Sulfate (at 850°C) | TG/DTG, IR, XRD | [4] |

| Barium Sulfate | > 1200 | Barium Oxide, Sulfur Dioxide, Oxygen | TGA, DTA | [3] |

Table 1: Thermal Decomposition Data for Analogous Barium Compounds

Experimental Protocols

The investigation of the thermal decomposition of compounds like Barium di(ethanesulphonate) typically involves a combination of thermoanalytical and spectroscopic techniques. The following are detailed methodologies based on studies of analogous compounds.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the decomposition temperatures and characterize the mass loss events.

Methodology:

-

Instrument: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

-

Sample Preparation: A small amount of the finely ground Barium di(ethanesulphonate) sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, or in an oxidative atmosphere like air, at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1400°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, indicating the onset and completion of decomposition stages. The DTA curve shows endothermic or exothermic events associated with phase transitions or decomposition.

Infrared Spectroscopy (IR)

Objective: To identify the functional groups present in the decomposition products.

Methodology:

-

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: The solid residue after each decomposition step (as identified by TGA) is collected and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The presence of characteristic absorption bands for sulfate (SO₄²⁻) and oxide (Ba-O) groups is analyzed to confirm the decomposition products.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of the decomposition products.

Methodology:

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: The solid residues from the decomposition are finely ground.

-

Analysis: The sample is exposed to monochromatic X-rays, and the diffraction pattern is recorded. The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases, such as BaSO₄ and BaO.

Visualization of the Proposed Decomposition Pathway

The logical flow of the thermal decomposition of Barium di(ethanesulphonate) can be visualized as follows:

Caption: Proposed thermal decomposition pathway of Barium di(ethanesulphonate).

References

- 1. Compare the solubility and thermal stability of the following compounds of the alkali metals with those of the alkaline earth metals.(a) Nitrates (b) Carbonates(c) Sulphates [vedantu.com]

- 2. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]

- 3. Arrange the following sulphates of alkaline earth metals in order of decreasing thermal stability:\\[BeS{O_4}{\\text{ }},{\\text{ MgS}}{{\\text{O}}_4}{\\text{ , CaS}}{{\\text{O}}_4}{\\text{ , SrS}}{{\\text{O}}_4}\\]A. \\[BeS{O_4}{\\text{ }} \\succ {\\text{ MgS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ CaS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ SrS}}{{\\text{O}}_4}\\]B. \\[BeS{O_4}{\\text{ }} \\prec {\\text{ MgS}}{{\\text{O}}_4}{\\text{ }} \\prec {\\text{ CaS}}{{\\text{O}}_4}{\\text{ }} \\prec {\\text{ SrS}}{{\\text{O}}_4}\\]C. \\[BeS{O_4}{\\text{ }} \\succ {\\text{ MgS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ CaS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ SrS}}{{\\text{O}}_4}\\]D. \\[SrS{O_4}{\\text{ }} \\succ {\\text{ CsS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ BeS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ MgS}}{{\\text{O}}_4}\\] [vedantu.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of Barium Di(ethanesulfonate): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for barium di(ethanesulfonate). Due to the limited availability of direct experimental data for this specific salt, this document focuses on the spectroscopic characteristics of its constituent ions: the barium cation and the ethanesulfonate anion.

Spectroscopic Data Summary

A comprehensive search for direct spectroscopic data (IR and NMR) specifically for barium di(ethanesulfonate) did not yield dedicated experimental studies or datasets. However, valuable insights can be drawn from the analysis of related compounds and the individual ionic components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Barium (¹³⁵Ba and ¹³⁷Ba) NMR:

The NMR spectroscopy of barium is inherently challenging. Barium has two NMR active nuclei, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar and result in very broad signals, even in symmetrical chemical environments[1]. The low sensitivity and narrow chemical shift range, which is often smaller than the signal line-width, make barium NMR difficult to apply for detailed structural analysis[1]. Consequently, barium NMR is not commonly used for structural elucidation but rather to investigate its aqueous binding properties through relaxation rate studies[1]. Given these challenges, obtaining a high-resolution NMR spectrum of the barium cation in barium di(ethanesulfonate) is not practically feasible with standard instrumentation.

Ethanesulfonate ¹H and ¹³C NMR:

While specific data for the barium salt is unavailable, simulated ¹H and ¹³C NMR data for ethanesulfonic acid in D₂O provide a reference for the expected signals from the ethanesulfonate anion. The ethanesulfonate anion is the conjugate base of ethanesulfonic acid.

Table 1: Predicted NMR Data for the Ethanesulfonate Anion

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.0 (CH₂) | Triplet |

| ¹H | ~1.3 (CH₃) | Triplet |

| ¹³C | ~50 (CH₂) | - |

| ¹³C | ~10 (CH₃) | - |

Note: These are predicted values for the anion in an aqueous solution and may shift slightly in the presence of the barium counterion.

Infrared (IR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for obtaining IR and NMR spectra of barium di(ethanesulfonate) are not available due to the lack of published data for this specific compound. However, standard methodologies for acquiring spectroscopic data for solid-state and solution samples would be applicable.

General NMR Spectroscopy Protocol (Hypothetical)

-

Sample Preparation: Dissolve a known concentration of barium di(ethanesulfonate) in a suitable deuterated solvent, such as D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a significantly higher number of scans would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Barium NMR Acquisition: If attempted, ¹³⁷Ba would be the preferred nucleus due to its higher sensitivity compared to ¹³⁵Ba[1]. A specialized low-frequency probe would be required. The experiment would likely involve a simple pulse-acquire sequence with a very short relaxation delay and a large number of scans to overcome the low sensitivity and broad line widths[1][3].

General IR Spectroscopy Protocol (Hypothetical)

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of barium di(ethanesulfonate) with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) could be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

As no complex signaling pathways or experimental workflows involving barium di(ethanesulfonate) were found, a diagram representing the logical flow of its general spectroscopic characterization is provided below.

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Ethanesulfonic Acid Barium Salt: A Technical Overview of a Sparsely Documented Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanesulfonic acid barium salt, also known as barium ethanesulfonate, is the barium salt of ethanesulfonic acid. Despite the well-documented nature of ethanesulfonic acid and its other salts, particularly the sodium salt, specific and detailed information regarding the physical and chemical characteristics of the barium salt is notably scarce in publicly available scientific literature. This technical guide aims to consolidate the limited available information on ethanesulfonic acid barium salt and provide context through the more extensively characterized properties of its parent acid and sodium salt. It is important for researchers to note that much of the following information is inferred or presented as a comparative reference due to the lack of direct experimental data for the barium salt.

Physicochemical Characteristics

For comparative purposes, the properties of ethanesulfonic acid and its sodium salt are presented below. It is crucial to understand that these are not the properties of the barium salt but can offer some general insights into the nature of the ethanesulfonate anion.

Table 1: Physicochemical Properties of Ethanesulfonic Acid and Ethanesulfonic Acid Sodium Salt

| Property | Ethanesulfonic Acid | Ethanesulfonic Acid Sodium Salt | Ethanesulfonic Acid Barium Salt |

| Molecular Formula | C₂H₆O₃S[1] | C₂H₅NaO₃S | C₄H₁₀BaO₆S₂ |

| Molecular Weight | 110.13 g/mol [1] | 132.12 g/mol | 355.59 g/mol |

| Appearance | Colorless liquid[1] | White crystalline solid | Data not available |

| Melting Point | -17 °C[1] | >300 °C | Data not available |

| Boiling Point | 123 °C at 0.01 mmHg[1] | Decomposes | Data not available |

| Solubility in Water | Soluble[1] | Soluble | Likely soluble (inferred) |

| CAS Number | 594-45-6[1] | 5324-47-0 | Not found |

Chemical Properties and Stability

The chemical properties of ethanesulfonic acid barium salt are presumed to be characteristic of a salt of a strong acid (ethanesulfonic acid) and a strong base (barium hydroxide). It is expected to be a stable compound under standard conditions. The ethanesulfonate anion is a weak coordinating ligand.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of pure, isolated ethanesulfonic acid barium salt are not well-documented. However, a general synthetic approach can be inferred from historical literature where it is formed as an intermediate.

General Synthesis of Ethanesulfonic Acid Barium Salt (Inferred)

The synthesis generally involves the reaction of an ethanesulfonate salt (e.g., from the hydrolysis of an ethyl halide with a sulfite) with a soluble barium salt, or the neutralization of ethanesulfonic acid with a barium base.

-

Example from literature: In older synthetic methods for ethanesulfonic acid, an aqueous solution containing an ethanesulfonate is treated with barium carbonate or barium hydroxide. The resulting barium ethanesulfonate solution is then typically used in a subsequent step, such as acidification to produce free ethanesulfonic acid, or evaporated to yield the salt.

Workflow for a Hypothetical Synthesis and Isolation:

References

A Comprehensive Technical Guide to Barium di(ethanesulphonate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Barium di(ethanesulphonate), focusing on its chemical properties, a generalized synthesis protocol, and its potential relevance in research and development. Due to the limited availability of specific data for Barium di(ethanesulphonate) in scientific literature, this guide draws upon established principles of inorganic and organic chemistry, as well as publicly available information on related barium sulfonate compounds.

Core Chemical Properties

Barium di(ethanesulphonate) is an inorganic salt consisting of a barium cation (Ba²⁺) and two ethanesulphonate anions (C₂H₅SO₃⁻). The following table summarizes its key quantitative data.

| Property | Data |

| Molecular Formula | C₄H₁₀BaO₆S₂ |

| Molecular Weight | 355.59 g/mol |

| IUPAC Name | Barium di(ethanesulphonate) |

Synthesis of Barium Alkylsulfonates: A General Protocol

Materials:

-

Ethanesulfonic acid (C₂H₅SO₃H)

-

A barium source, such as Barium Hydroxide (Ba(OH)₂) or Barium Carbonate (BaCO₃)

-

Deionized water

-

Appropriate solvent (e.g., ethanol or a hydrocarbon solvent)

-

Filtration apparatus

-

Reaction vessel with stirring and heating capabilities

-

pH indicator or meter

Methodology:

-

Dissolution: Dissolve a known quantity of ethanesulfonic acid in a suitable solvent within the reaction vessel.

-

Neutralization: Gradually add a stoichiometric amount of the barium source (e.g., Barium Hydroxide) to the ethanesulfonic acid solution while stirring continuously. The reaction between an acid and a base will proceed towards neutralization. If using Barium Carbonate, the reaction will produce carbon dioxide gas.

-

pH Monitoring: Monitor the pH of the reaction mixture. The addition of the barium source should continue until the solution reaches a neutral pH (approximately 7), indicating the complete reaction of the sulfonic acid.

-

Precipitation and Isolation: If the resulting Barium di(ethanesulphonate) is insoluble in the chosen solvent system, it will precipitate out of the solution. The solid product can then be isolated by filtration.

-

Purification: The collected solid can be washed with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.

-

Drying: The purified Barium di(ethanesulphonate) should be dried under vacuum to remove any residual solvent.

A similar approach involves the reaction of an alkali metal salt of the sulfonic acid with a soluble barium salt, leading to the precipitation of the less soluble barium sulfonate.

Caption: Generalized workflow for the synthesis of Barium di(ethanesulphonate).

Applications and Relevance in Research and Drug Development

While specific applications for Barium di(ethanesulphonate) are not documented, the broader class of barium compounds and sulfonates have established roles in scientific and pharmaceutical contexts.

Barium Compounds in Medical Imaging: Barium sulfate is a well-known contrast agent used in X-ray imaging and computed tomography (CT) scans of the gastrointestinal tract.[1][2][3] Its high density and low solubility make it ideal for opacifying the GI tract, allowing for clear visualization of anatomical structures.[2][4] Although Barium di(ethanesulphonate) is expected to be more soluble than barium sulfate, its potential as a contrast agent or in the development of new imaging agents could be an area of investigation.

Sulfonates in Drug Development: The sulfonate group is a key functional group in many pharmaceutical compounds. It is often introduced to improve water solubility and bioavailability. The ethanesulphonate moiety of Barium di(ethanesulphonate) could be of interest in medicinal chemistry for these properties.

Potential Research Applications:

-

Material Science: Barium salts of organic acids can have interesting material properties. Barium sulfonates are known to have applications as additives in lubricants and as dispersants.[5]

-

Chemical Synthesis: As a source of either the barium ion or the ethanesulphonate ion in a non-aqueous solvent.

Conclusion

Barium di(ethanesulphonate) is a compound with a clear chemical formula and molecular weight that can be derived from fundamental chemical principles. While specific experimental data and applications are not widely reported, its synthesis can be approached through generalized methods for preparing barium salts of sulfonic acids. The relevance of this compound to researchers and drug development professionals lies in the established roles of both barium compounds in medical diagnostics and sulfonate groups in medicinal chemistry. Further research is needed to fully characterize Barium di(ethanesulphonate) and explore its potential applications.

References

- 1. What is Barium Sulfate used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Barium Sulfate: What is it and where is it used? [drugs.com]

- 4. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]

An In-depth Technical Guide to Barium Alkane Sulfonates: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium alkane sulfonates are a class of chemical compounds with a long history of application, primarily as additives in lubricating oils, rust preventatives, and as flow improvers for crude oil. This technical guide provides a comprehensive overview of the discovery and history of these compounds, their synthesis, physicochemical properties, and mechanisms of action in their key applications. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough understanding for researchers and professionals in relevant fields.

Discovery and History

The development of barium alkane sulfonates is closely tied to the broader history of synthetic detergents and lubricant additives. While pinpointing a single "discovery" moment is challenging, the emergence of their industrial importance can be traced through patent literature.

The use of sulfonate-based additives in lubricants has been recognized for at least forty years prior to 2000.[1] The initial development of synthetic detergents dates back to the early 20th century, with significant advancements occurring during and after World War II. Petroleum sulfonates, byproducts of the sulfuric acid treatment of oil fractions, became a key class of these new chemical agents.

Patents filed in the late 1950s indicate a surge in research and development focused on the synthesis and application of barium sulfonates. For instance, a 1959 patent application by FMC Corporation detailed an improved process for preparing barium sulfonates for use as paint additives, insecticides, rust preventatives, and detergents in motor oils.[2] This period saw the establishment of methods for producing both neutral and "basic" (overbased) barium sulfonates, with the latter containing an excess of barium that provides enhanced acid-neutralizing properties.[2][3] These overbased sulfonates were found to be particularly effective as detergents in engine oils, preventing the buildup of sludge and varnish.[3]

The raw materials for these early barium sulfonates were often "mahogany acids," higher molecular weight sulfonic acids derived from the refining of petroleum.[2] The synthesis typically involved the neutralization of these sulfonic acids with barium compounds such as barium hydroxide or barium oxide.[4]

While the initial focus was on their detergent and rust-inhibiting properties in lubricants, more recent research has explored their application as flow improvers for waxy crude oils.[5]

Physicochemical Properties

The properties of barium alkane sulfonates can vary depending on the length and branching of the alkyl chain. The following tables summarize key quantitative data for representative barium alkane sulfonates.

Table 1: Effect of Barium Alkylbenzene Sulfonates on Crude Oil Pour Point

| Compound | Alkyl Chain Length | Concentration (mg/L) | Pour Point Reduction (°C) |

| Barium Dodecylbenzene Sulfonate (BaDBS) | C12 | 900 | 5 |

| Barium Hexadecylbenzene Sulfonate (BaHBS) | C16 | 900 | - |

| Barium Octadecylbenzene Sulfonate (BaOBS) | C18 | 900 | - |

| Data sourced from a study on the behavior of these compounds as flow improvers for crude oil.[5] |

Table 2: Thermal Stability of a Barium-Containing Composite

| Material | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) |

| Polycarbonate (PC) | ~450 | ~500 |

| PC with Barium Hexaferrite | ~450 | ~510 |

| This table provides an indication of the thermal stability of a composite containing a barium salt, suggesting that the presence of barium can influence the decomposition profile. Specific TGA/DSC data for pure barium alkane sulfonates is not readily available in the reviewed literature. |

Solubility:

Barium petroleum sulfonates are generally soluble in oil and organic solvents.[4] For instance, sodium dodecylbenzene sulfonate, a related compound, is soluble in dimethylformamide (DMF).

Critical Micelle Concentration (CMC):

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles. For sodium dodecylbenzene sulfonate, a typical anionic surfactant, the first and second CMCs in water have been determined to be 1.48 mmol/L and 6.90 mmol/L, respectively.[6] Specific CMC values for barium alkane sulfonates are not widely reported and would be a valuable area for further research.

Experimental Protocols

Synthesis of Barium Alkylbenzene Sulfonates

This protocol is based on the synthesis of barium dodecylbenzenesulfonate (BaDBS), barium hexadecylbenzenesulfonate (BaHBS), and barium octadecylbenzenesulfonate (BaOBS) as described in the literature.[5]

Materials:

-

Dodecylbenzenesulfonic acid, Hexadecylbenzenesulfonic acid, or Octadecylbenzenesulfonic acid

-

n-Octyl alcohol

-

Barium hydroxide (in excess)

Procedure:

-

In a flask equipped with a heating jacket, stirrer, and condenser, add the alkylbenzene sulfonic acid and n-octyl alcohol in a molar ratio of 1:3.

-

Add an excess amount of barium hydroxide to the mixture.

-

Heat the mixture to 280°C for 6 hours, or until the solution becomes neutral, indicating the completion of the reaction.

-

After cooling, centrifuge the reaction mixture to separate the product.

-

The resulting supernatant is the barium alkylbenzene sulfonate solution.

Diagram 1: Experimental Workflow for the Synthesis of Barium Alkylbenzene Sulfonates

Caption: A simplified workflow for the synthesis of barium alkylbenzene sulfonates.

Mechanisms of Action

Rust Inhibition

Barium alkane sulfonates are effective rust inhibitors due to their ability to form a protective barrier on metal surfaces. The sulfonate head of the molecule is polar and has an affinity for the metal surface, while the long, nonpolar alkane tail creates a hydrophobic layer. This layer prevents moisture and corrosive agents from coming into contact with the metal, thus inhibiting the formation of rust.[4]

Diagram 2: Mechanism of Rust Inhibition by Barium Alkane Sulfonates

Caption: Barium alkane sulfonates form a protective hydrophobic barrier on metal surfaces.

Flow Improver for Crude Oil

In waxy crude oils, long-chain paraffin waxes can crystallize at lower temperatures, forming a network that increases the viscosity and pour point of the oil, making it difficult to transport. Barium alkane sulfonates act as flow improvers by interfering with this crystallization process. The alkyl chains of the sulfonate molecules co-crystallize with the paraffin waxes, disrupting the formation of large, interlocking crystal networks. This results in smaller, less cohesive wax crystals, which reduces the viscosity and pour point of the crude oil.[5]

Diagram 3: Mechanism of Action as a Crude Oil Flow Improver

Caption: Barium alkane sulfonates disrupt wax crystallization in crude oil, improving its flow properties.

Conclusion

Barium alkane sulfonates have a well-established history as versatile and effective industrial chemicals. From their origins as detergent additives in lubricating oils to their more recent applications as flow improvers for crude oil, their utility is rooted in their amphiphilic nature and the unique properties imparted by the barium cation. While a precise timeline of their initial discovery remains somewhat elusive, their importance in industrial chemistry from the mid-20th century onwards is clear. Further research into the specific physicochemical properties of a wider range of barium alkane sulfonates, particularly their CMC values and detailed thermal behavior, would be beneficial for optimizing their performance in existing and novel applications.

References

- 1. nlgi.org [nlgi.org]

- 2. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Synthesis of barium alkylbenzene sulfonate and its behavior as a flow improver for crude oil [comptes-rendus.academie-sciences.fr]

- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

Methodological & Application

Application Notes and Protocols: The Role of Barium Salts in Analytical Chemistry

A Note on Barium Di(ethanesulphonate): Extensive literature searches did not yield specific applications of Barium Di(ethanesulphonate) in analytical chemistry. The following documentation details the widespread and fundamental use of soluble barium salts, such as Barium Chloride, in the gravimetric analysis of sulfate, a cornerstone technique in analytical chemistry. The principles and protocols described are foundational to understanding the analytical utility of the barium ion (Ba²⁺).

Application: Gravimetric Determination of Sulfate Ions

The primary application of soluble barium salts in analytical chemistry is the quantitative determination of sulfate ions (SO₄²⁻) through precipitation gravimetry.[1][2][3] This method relies on the reaction of a soluble barium salt with a solution containing sulfate ions to form the highly insoluble Barium Sulfate (BaSO₄) precipitate.[3][4] The precipitate is then collected, dried, and weighed, and the amount of sulfate in the original sample is calculated based on the mass of the BaSO₄.[5][6]

Key Advantages:

-

High Accuracy and Precision: When performed correctly, gravimetric analysis is one of the most accurate analytical methods.

-

Low Solubility of Precipitate: Barium sulfate is virtually insoluble in water and dilute acids, ensuring a complete precipitation of sulfate ions.[4][7]

-

Stoichiometric and Stable Precipitate: The precipitate, BaSO₄, has a well-defined and stable chemical formula, which is crucial for accurate calculations.

Interferences: Potential interferences in this method include the co-precipitation of other ions. Heavy metals like chromium and iron can interfere with complete precipitation.[8] High concentrations of nitrate and sulfite may also lead to inaccurate results.[8]

Data Presentation: Properties of Barium Sulfate

| Property | Value | Reference |

| Chemical Formula | BaSO₄ | [7] |

| Molar Mass | 233.38 g/mol | |

| Appearance | White or yellowish odorless powder or small crystals | [7] |

| Density | 4.25 - 4.5 g/cm³ | [7] |

| Melting Point | 1580 °C (with decomposition) | [7] |

| Solubility in Water | Virtually insoluble | [7] |

| Solubility in other solvents | Insoluble in dilute acids and alcohol. Soluble in hot concentrated sulfuric acid. | [7] |

Experimental Protocol: Gravimetric Determination of Sulfate

This protocol outlines the steps for determining the concentration of sulfate in a soluble sample using Barium Chloride as the precipitating agent.[2]

Materials and Reagents:

-

Sample containing an unknown amount of sulfate

-

Barium Chloride (BaCl₂) solution (5 g BaCl₂·2H₂O per liter)

-

6 M Hydrochloric Acid (HCl)

-

Distilled water

-

Silver Nitrate (AgNO₃) solution

-

Ashless filter paper

-

400 mL Beakers

-

Watch glasses

-

Stirring rods

-

Heating plate

-

Drying oven

-

Muffle furnace

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of the soluble sulfate sample and dissolve it in a 400 mL beaker with approximately 50 mL of distilled water.

-

Acidification: Add about 4 mL of 6 M HCl to the sample solution.[2] This prevents the precipitation of other barium salts that are soluble in acidic conditions.

-

Heating: Cover the beaker with a watch glass and gently heat the solution to boiling.

-

Precipitation: Heat approximately 100 mL of the BaCl₂ solution to near boiling. Add the hot BaCl₂ solution quickly but with vigorous stirring to the hot sample solution.[2] A white precipitate of BaSO₄ will form.

-

Digestion: Keep the solution just below boiling for 1 to 2 hours.[2] This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces impurities.

-

Filtration: Filter the hot solution through a fine, ashless filter paper.[2]

-

Washing: Wash the precipitate in the beaker with hot distilled water, transferring all of it onto the filter paper. Continue washing the precipitate on the filter paper with hot distilled water until the washings are free of chloride ions.

-

Chloride Test: To check for the absence of chloride, collect a small amount of the filtrate and add a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the washing is complete.

-

Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a crucible of known weight. Dry the crucible and its contents in a drying oven before igniting them in a muffle furnace at a high temperature (e.g., 800-900 °C) until the filter paper has been completely combusted.

-

Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible with the BaSO₄ precipitate on an analytical balance. Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.

-

Calculation: Calculate the percentage of sulfate in the original sample using the following formula:

% SO₄²⁻ = (Mass of BaSO₄ × Gravimetric Factor) / Mass of Sample × 100

Gravimetric Factor = (Molar Mass of SO₄²⁻) / (Molar Mass of BaSO₄)

Visualizations

Experimental Workflow for Gravimetric Analysis of Sulfate

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. precipitate of barium sulphate - Talents Minerals Co., Ltd [tlzchina.com]

- 4. mineclosure.gtk.fi [mineclosure.gtk.fi]

- 5. Estimation of barium sulphate by Gravimtry - Pharmacy Infoline [pharmacyinfoline.com]

- 6. scribd.com [scribd.com]

- 7. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NEMI Method Summary - 375.3 [nemi.gov]

Application Notes and Protocols for the Determination of Sulfate Ions Using a Barium-Based Precipitating Agent

Introduction

The accurate quantification of sulfate ions (SO₄²⁻) is critical in numerous fields, including environmental monitoring, industrial process control, and pharmaceutical analysis. A widely established and reliable method for this determination is precipitation, followed by either gravimetric or turbidimetric analysis. This method relies on the reaction of a soluble barium salt with sulfate ions to form highly insoluble barium sulfate (BaSO₄).

While various barium salts can be used, barium chloride (BaCl₂) is the most common and well-documented precipitating agent for sulfate analysis due to its high solubility in water and the clean precipitation of barium sulfate.

A thorough review of scientific literature and chemical databases reveals no evidence of barium di(ethanesulfonate) being used as a standard precipitating agent for sulfate ions. Ethanesulfonic acid and its salts are primarily utilized in other applications, such as catalysis and pharmaceutical formulations. Therefore, the following application notes and protocols will focus on the validated and universally accepted method using barium chloride.

Application Notes

Principle of Sulfate Precipitation

The quantitative determination of sulfate ions using a barium salt is based on the following chemical reaction:

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

In this reaction, soluble barium ions (from a source like barium chloride) react with sulfate ions in a sample to form barium sulfate, a dense white precipitate. Barium sulfate is characterized by its extremely low solubility in water and acidic solutions, making it ideal for quantitative analysis.[1][2] The amount of sulfate in the original sample can be determined by measuring the mass of the dried precipitate (gravimetric analysis) or by measuring the turbidity of the suspension (turbidimetric analysis).

Selection of Precipitating Agent

Barium chloride (BaCl₂) is the reagent of choice for sulfate precipitation for several key reasons:

-

High Solubility: It is readily soluble in water, allowing for the easy preparation of standardized solutions.

-

Purity: High-purity grades of barium chloride are commercially available, minimizing the introduction of interfering ions.

-

Effective Precipitation: It provides a source of Ba²⁺ ions that efficiently precipitate sulfate across a wide range of concentrations.

Other barium salts like barium hydroxide or barium carbonate may also be used in specific applications, particularly in treating industrial effluents.

Key Experimental Considerations

Several factors must be controlled to ensure accurate and reproducible results:

-

pH: Precipitation is typically carried out in a slightly acidic medium (pH 4.5-5.0), usually achieved by adding hydrochloric acid. This prevents the co-precipitation of other barium salts like barium carbonate or barium phosphate, which are soluble in acidic conditions.[3]

-

Temperature: Performing the precipitation at an elevated temperature (near boiling) promotes the formation of larger, more easily filterable crystals of barium sulfate and reduces the likelihood of co-precipitation.

-

Rate of Addition: The barium chloride solution should be added slowly and with constant stirring to the sulfate-containing sample. This technique minimizes supersaturation and leads to the formation of a crystalline precipitate rather than a fine, colloidal suspension that is difficult to filter.[3]

-

Digestion: After precipitation, the suspension is typically "digested" by keeping it hot for a period. This process allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more filterable and purer precipitate.

-

Washing: The collected precipitate must be washed thoroughly with hot deionized water to remove any co-precipitated impurities, particularly excess barium chloride and other soluble salts.

-

Drying/Ignition: For gravimetric analysis, the filtered precipitate is dried or ignited at a high temperature to remove all moisture before weighing.

Interferences

Several ions and substances can interfere with the accurate determination of sulfate:

-

Cations: Heavy metals such as lead, calcium, and strontium can co-precipitate as sulfates.

-

Anions: Sulfite and sulfide can be oxidized to sulfate and should be removed prior to analysis. Nitrate and chlorate can cause co-precipitation.

-

Silica: Can form a gelatinous precipitate that interferes with filtration and weighing.

-

Organic Matter: Can lead to the reduction of sulfate to sulfide upon heating.

Experimental Protocols

Protocol 1: Gravimetric Determination of Sulfate

This protocol details the steps for the precise measurement of sulfate concentration through the gravimetric analysis of barium sulfate precipitate.

1. Sample Preparation: a. Accurately weigh a solid sample containing sulfate or pipette a precise volume of a liquid sample into a 400 mL beaker. b. Dilute the sample to approximately 200 mL with deionized water. c. Add 4 mL of 6 M hydrochloric acid (HCl). If the sample is a solid, ensure it is fully dissolved.

2. Precipitation: a. Heat the solution to near boiling. b. While stirring gently, slowly add a 5% (w/v) solution of barium chloride (BaCl₂) dropwise until no further precipitation is observed. Add a slight excess to ensure complete precipitation of the sulfate ions. c. The reaction is: BaCl₂ + SO₄²⁻ → BaSO₄(s) + 2Cl⁻.[4]

3. Digestion of the Precipitate: a. Cover the beaker with a watch glass and maintain the solution at a temperature just below boiling for 1 to 2 hours. This "digestion" period allows the precipitate to crystallize.

4. Filtration and Washing: a. Use a quantitative ashless filter paper to filter the hot suspension. b. Transfer the precipitate completely to the filter paper using a stream of hot deionized water from a wash bottle. c. Wash the precipitate on the filter paper with several small portions of hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

5. Drying and Ignition: a. Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible. b. Heat the crucible gently at first to char the filter paper, then increase the temperature to ignite it completely in a muffle furnace at 800-900 °C for at least one hour. c. Cool the crucible in a desiccator to room temperature.

6. Weighing and Calculation: a. Weigh the crucible containing the barium sulfate precipitate. b. Repeat the ignition and cooling steps until a constant weight is achieved. c. Calculate the mass of sulfate using the following formula:

Protocol 2: Turbidimetric Determination of Sulfate

This protocol is a more rapid method suitable for determining sulfate concentrations, particularly in water samples. It relies on measuring the turbidity created by the barium sulfate suspension.

1. Preparation of Standards and Sample: a. Prepare a series of sulfate standards with known concentrations (e.g., 0 to 40 mg/L). b. Filter the unknown sample to remove any existing turbidity. c. Pipette a known volume (e.g., 50 mL) of the sample and each standard into separate flasks.

2. Reagent Addition: a. Add a conditioning reagent to each flask and mix. The conditioning reagent typically contains a buffer to control pH and a substance like glycerol or gelatin to stabilize the barium sulfate suspension.[5] b. While stirring, add a precise amount of barium chloride crystals or a standardized solution to each flask. Stir for a consistent period (e.g., 60 seconds).[6]

3. Turbidity Measurement: a. After a fixed standing time (e.g., 2 minutes) to allow for consistent precipitate formation, measure the turbidity of the suspension using a nephelometer or spectrophotometer at a wavelength of 420 nm.[5]

4. Calculation: a. Create a calibration curve by plotting the turbidity readings of the standards against their known sulfate concentrations. b. Determine the sulfate concentration of the unknown sample by comparing its turbidity reading to the calibration curve.

Quantitative Data

The following tables summarize key quantitative data related to the precipitation of sulfate ions with barium.

Table 1: Solubility of Barium Sulfate

| Temperature (°C) | Solubility Product (Ksp) | Solubility ( g/100 mL) |

| 25 | 1.1 x 10⁻¹⁰ | 0.00024 |

| 50 | 1.6 x 10⁻¹⁰ | 0.00034 |

| 100 | 3.9 x 10⁻¹⁰ | 0.00041 |

Data compiled from various chemical handbooks and studies on barium sulfate solubility.[2][7][8]

Table 2: Comparison of Analytical Methods for Sulfate Determination

| Method | Typical Concentration Range | Advantages | Disadvantages |

| Gravimetric | > 10 mg/L | High precision and accuracy; considered a primary reference method. | Time-consuming; requires careful technique; not suitable for low concentrations. |

| Turbidimetric | 1 - 40 mg/L | Rapid; suitable for a large number of samples. | Less precise than gravimetric; susceptible to interferences from color and other suspended solids.[5][6] |

Visualizations

Below are diagrams illustrating the experimental workflow for the gravimetric determination of sulfate and the chemical relationship in the precipitation reaction.

Caption: Experimental workflow for the gravimetric determination of sulfate.

Caption: Chemical relationship in the precipitation of barium sulfate.

References

- 1. Barium sulfate - Wikipedia [en.wikipedia.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Barium hexanesulfonate | C12H26BaO6S2 | CID 101627443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Properties of barium | MEL Chemistry [melscience.com]

Application Notes & Protocols: Barium di(ethanesulphonate) in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium di(ethanesulphonate), with the chemical formula Ba(CH₃CH₂SO₃)₂, is an organosulfonate salt that, while not extensively documented in electrochemical literature, holds potential for various applications based on the known properties of its constituent ions. Barium compounds are utilized in diverse electrochemical systems, including batteries and capacitors, for their specific physicochemical properties. Similarly, alkanesulfonates, particularly methanesulfonates, are recognized for their use in electroplating and as components of electrolytes due to their high solubility and electrochemical stability.

These application notes provide a theoretical framework and experimental guidance for exploring the potential of Barium di(ethanesulphonate) in two key areas of electrochemistry: as an electrolyte component in non-aqueous batteries and as an additive in electroplating processes. The protocols outlined below are based on established electrochemical methodologies and are intended to serve as a starting point for researchers.

Application in Non-Aqueous Batteries

The ethanesulfonate anion is the conjugate base of a strong acid, making it a potentially stable, non-coordinating anion suitable for use in battery electrolytes. Barium ions (Ba²⁺) could play a role in modifying the properties of the solid electrolyte interphase (SEI) or influencing ion transport within the electrolyte.

Potential Advantages:

-

High Solubility: Similar to methanesulfonates, Barium di(ethanesulphonate) is expected to have good solubility in polar organic solvents commonly used in battery electrolytes.

-

Electrochemical Stability: Alkanesulfonates generally possess a wide electrochemical window, which is crucial for high-voltage battery applications.

-

SEI Modification: Divalent cations like Ba²⁺ can be incorporated into the SEI layer on the anode, potentially enhancing its stability and uniformity, thereby improving battery cycle life and safety.

Quantitative Data Summary (Hypothetical)

Should experiments be conducted, the following table provides a template for summarizing key performance metrics of a non-aqueous electrolyte containing Barium di(ethanesulphonate).

| Parameter | Electrolyte A (Control) | Electrolyte B (with Ba(CH₃CH₂SO₃)₂) |

| Ionic Conductivity (mS/cm) | e.g., 8.5 | To be determined |

| Electrochemical Stability Window (V) | e.g., 4.2 | To be determined |

| First Cycle Coulombic Efficiency (%) | e.g., 85 | To be determined |

| Capacity Retention after 100 Cycles (%) | e.g., 90 | To be determined |

Experimental Protocol: Evaluation of Barium di(ethanesulphonate) as a Battery Electrolyte Salt

Objective: To assess the electrochemical performance of a non-aqueous electrolyte containing Barium di(ethanesulphonate) in a lithium-ion half-cell.

Materials:

-

Barium di(ethanesulphonate) (synthesis may be required)

-

Lithium hexafluorophosphate (LiPF₆) or other suitable lithium salt

-

Ethylene carbonate (EC) and Dimethyl carbonate (DMC) (battery grade)

-

Lithium foil (anode)

-

LiCoO₂ or LiFePO₄ coated aluminum foil (cathode)

-

Celgard separator

-

Coin cell components (CR2032)

-

Argon-filled glovebox

-

Potentiostat/Galvanostat with impedance spectroscopy capability

-

Cyclic voltammetry setup

Procedure:

-

Electrolyte Preparation (inside a glovebox):

-

Prepare a 1 M LiPF₆ solution in EC:DMC (1:1 v/v) as the control electrolyte.

-

Prepare the experimental electrolyte by dissolving a specific concentration (e.g., 0.1 M) of Barium di(ethanesulphonate) in the control electrolyte. Ensure complete dissolution.

-

-

Cell Assembly (inside a glovebox):

-

Assemble CR2032 coin cells using a lithium metal anode, a separator, and the prepared cathode.

-

Add a few drops of the designated electrolyte (control or experimental) to saturate the separator and electrodes.

-

Crimp the coin cells to ensure proper sealing.

-

-

Electrochemical Measurements:

-

Ionic Conductivity: Measure the ionic conductivity of the electrolytes at various temperatures using a conductivity meter.

-

Cyclic Voltammetry (CV): Perform CV on a three-electrode cell (e.g., with a platinum working electrode, lithium reference, and lithium counter electrode) to determine the electrochemical stability window of the electrolyte. Scan the potential from the open-circuit voltage to a high potential (e.g., 5.0 V vs. Li/Li⁺) and back.

-

Galvanostatic Cycling: Cycle the assembled coin cells at a constant C-rate (e.g., C/10 for the first few cycles, then C/5) within a defined voltage range (e.g., 3.0-4.2 V for LiCoO₂). Record the charge-discharge capacities and calculate the coulombic efficiency for each cycle.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze changes in the SEI and charge transfer resistance.

-

Logical Workflow Diagram

Application in Electroplating

Barium compounds can act as additives in electroplating baths to refine grain structure and improve the quality of the deposited layer. Alkanesulfonate-based electrolytes are favored in some plating applications for their high conductivity and the high solubility of metal salts. The combination in Barium di(ethanesulphonate) could offer synergistic effects.

Potential Advantages:

-

Grain Refinement: Barium ions may act as a grain refiner, leading to a denser, smoother, and more corrosion-resistant plated layer.

-

Enhanced Throwing Power: The presence of additional ions could modify the current distribution, improving the uniformity of the coating on complex shapes.

-

Brightening Agent: Barium salts have been noted to function as brightening agents in some plating baths.

Quantitative Data Summary (Hypothetical)

This table illustrates how to present data from a comparative study of a plating bath with and without Barium di(ethanesulphonate).

| Parameter | Plating Bath A (Control) | Plating Bath B (with Ba(CH₃CH₂SO₃)₂) |

| Current Efficiency (%) | e.g., 95 | To be determined |

| Deposit Hardness (Vickers) | e.g., 200 | To be determined |

| Surface Roughness (Ra, µm) | e.g., 0.5 | To be determined |

| Corrosion Resistance (h in salt spray) | e.g., 24 | To be determined |

Experimental Protocol: Investigating Barium di(ethanesulphonate) as a Plating Additive

Objective: To determine the effect of Barium di(ethanesulphonate) on the properties of an electrodeposited metal layer (e.g., copper).

Materials:

-

Barium di(ethanesulphonate)

-

Copper(II) sulfate pentahydrate

-

Sulfuric acid

-

Deionized water

-

Copper sheet (anode)

-

Brass or steel coupons (cathode)

-

Hull cell

-

DC power supply

-

Scanning Electron Microscope (SEM)

-

X-ray Diffraction (XRD) instrument

-

Microhardness tester

-

Surface profilometer

Procedure:

-

Plating Bath Preparation:

-

Prepare a standard acid copper plating bath (e.g., 200 g/L CuSO₄·5H₂O, 50 g/L H₂SO₄ in deionized water). This is the control bath.

-

Prepare an experimental bath with the same composition but with the addition of a specific concentration of Barium di(ethanesulphonate) (e.g., 1 g/L).

-

-

Hull Cell Test:

-

Perform a Hull cell test on both the control and experimental baths to visually assess the plating quality over a range of current densities. Observe for brightness, burning, and throwing power.

-

-

Electrodeposition:

-

Clean and prepare the cathode coupons (e.g., by degreasing and acid dipping).

-

Electroplate the coupons in both baths at a constant current density (e.g., 2 A/dm²) for a fixed time to achieve a desired thickness.

-

-

Deposit Characterization:

-

Current Efficiency: Calculate the current efficiency by comparing the actual mass of the deposited copper with the theoretical mass calculated from Faraday's laws.

-

Morphology and Microstructure: Examine the surface morphology of the plated layers using SEM. Analyze the crystal structure and grain size using XRD.

-

Mechanical Properties: Measure the microhardness of the deposit using a Vickers hardness tester.

-

Surface Finish: Quantify the surface roughness using a profilometer.

-

Corrosion Resistance: Conduct a salt spray test (e.g., ASTM B117) to evaluate the corrosion resistance of the plated coupons.

-

Signaling Pathway Diagram (Logical Relationship)

Disclaimer: The application notes and protocols provided herein are for research and development purposes only. They are based on theoretical potential and analogies with related chemical compounds. Researchers should conduct their own thorough safety assessments and preliminary experiments to validate these concepts. The synthesis of Barium di(ethanesulphonate) may be required as it is not a commonly available chemical.

Application Notes & Protocols: Gravimetric Determination of Sulfate Using a Barium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the gravimetric analysis of sulfate. The standard and recommended reagent for this procedure is Barium Chloride (BaCl₂). While Barium di(ethanesulphonate) can also serve as a source of barium ions (Ba²⁺), it is not conventionally used. The underlying principle of the analysis remains the formation of a highly insoluble Barium Sulfate (BaSO₄) precipitate. This protocol details the necessary steps from sample preparation to final calculation, ensuring accurate and reproducible results.

Introduction

Gravimetric analysis is a quantitative method that relies on the measurement of mass. The gravimetric determination of sulfate is a classic analytical technique that involves the precipitation of sulfate ions (SO₄²⁻) from a solution by the addition of a barium salt. The resulting barium sulfate precipitate is then filtered, washed, dried, and weighed. From the mass of the precipitate, the amount of sulfate in the original sample can be calculated.

The key reaction is the formation of barium sulfate, which is a dense, crystalline precipitate that is sparingly soluble in water[1][2][3]. The reaction is as follows:

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The success of this method depends on several factors, including the purity of the precipitate and the completeness of the precipitation.

Reagents and Materials

| Reagent/Material | Specification | Notes |

| Barium Chloride (BaCl₂) Solution | 0.05 M (12.215 g/L BaCl₂·2H₂O) | Standard precipitating agent. |

| Barium di(ethanesulphonate) | Formula: Ba(C₂H₅SO₃)₂ | Alternative source of Ba²⁺. Not standard. |

| Hydrochloric Acid (HCl) | Concentrated and 2 M | Used to acidify the sample solution. |

| Silver Nitrate (AgNO₃) Solution | 0.1 M | To test for the presence of chloride ions. |

| Ashless Filter Paper | Quantitative grade | For filtration of the precipitate. |

| Deionized Water | High purity | For solution preparation and washing. |

| Unknown Sulfate Sample | Solid or aqueous | Sample to be analyzed. |

Experimental Protocol

The following protocol outlines the steps for the gravimetric determination of sulfate using a barium salt solution.

3.1. Sample Preparation

-

Accurately weigh approximately 0.3-0.5 g of the dried unknown sulfate sample into three separate 400 mL beakers.

-

Dissolve each sample in about 150 mL of deionized water.

-

Add 2 mL of 2 M hydrochloric acid to each beaker. This prevents the precipitation of other barium salts, such as barium carbonate or barium phosphate.

3.2. Precipitation

-

Heat the sample solutions to near boiling (approximately 80-90 °C) on a hot plate. Do not boil.

-

While stirring the hot sample solution, slowly add the Barium Chloride solution dropwise from a burette. A white precipitate of Barium Sulfate will form.

-

Continue adding the precipitating agent until no more precipitate is formed upon the addition of a few more drops. An excess of the precipitating agent is necessary to ensure complete precipitation.

3.3. Digestion

-

Cover the beakers with a watch glass and keep the solutions hot (just below boiling) on a hot plate for at least one hour.

-

This "digestion" process allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more filterable and purer precipitate.

3.4. Filtration and Washing

-

Set up a filtration apparatus with a funnel and ashless filter paper.

-

Decant the hot supernatant liquid through the filter paper, leaving most of the precipitate in the beaker.

-

Wash the precipitate in the beaker with several portions of hot deionized water, decanting the washings through the filter paper.

-

Quantitatively transfer the precipitate from the beaker to the filter paper using a stream of hot deionized water and a rubber policeman.

-

Continue washing the precipitate on the filter paper with hot deionized water until the filtrate is free of chloride ions. To test for chlorides, collect a small amount of the filtrate in a test tube and add a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the washing is complete.

3.5. Drying and Ignition

-

Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible.

-

Heat the crucible gently over a Bunsen burner to char the filter paper. Avoid allowing the paper to catch fire.

-

Once the paper is charred, transfer the crucible to a muffle furnace and ignite at 800-900 °C for at least one hour. This step removes the filter paper and any volatile impurities.

-

After ignition, allow the crucible to cool in a desiccator to prevent the absorption of moisture.

3.6. Weighing and Calculation

-

Once cooled to room temperature, weigh the crucible containing the Barium Sulfate precipitate accurately.

-

Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.

-

Calculate the percentage of sulfate in the original sample using the following formula:

% SO₄²⁻ = (Mass of BaSO₄ (g) × Molar Mass of SO₄²⁻ ( g/mol )) / (Mass of Sample (g) × Molar Mass of BaSO₄ ( g/mol )) × 100

-